molecular formula C12H22O B8522453 1-Cyclohexyl-5-hexen-2-ol

1-Cyclohexyl-5-hexen-2-ol

Cat. No.: B8522453
M. Wt: 182.30 g/mol
InChI Key: SJYANWDPRUMQDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyclohexyl-5-hexen-2-ol (hypothetical structure inferred from nomenclature) is a secondary alcohol featuring a cyclohexyl group attached to a hexenol backbone. While direct data on this compound is absent in the provided evidence, its structure suggests a hybrid of cyclic and aliphatic alcohols, combining the steric effects of a cyclohexane ring with the reactivity of a hydroxyl group and a terminal alkene. Such compounds are typically studied for their applications in organic synthesis, fragrance chemistry, or as intermediates in pharmaceuticals.

Properties

Molecular Formula

C12H22O

Molecular Weight

182.30 g/mol

IUPAC Name

1-cyclohexylhex-5-en-2-ol

InChI

InChI=1S/C12H22O/c1-2-3-9-12(13)10-11-7-5-4-6-8-11/h2,11-13H,1,3-10H2

InChI Key

SJYANWDPRUMQDR-UHFFFAOYSA-N

Canonical SMILES

C=CCCC(CC1CCCCC1)O

Origin of Product

United States

Comparison with Similar Compounds

5-Hexen-2-ol (CAS 626-94-8)

  • Molecular Formula : C₆H₁₂O
  • Molecular Weight : 100.16 g/mol
  • Structure : A linear alcohol with a hydroxyl group at position 2 and a double bond at position 3.
  • Key Properties: Boiling point and solubility are influenced by the alkene, enhancing hydrophobicity compared to saturated alcohols. Not recommended for flavor or fragrance use due to safety concerns .

Cyclohexanol (CAS 108-93-0)

  • Molecular Formula : C₆H₁₁OH
  • Molecular Weight : 100.16 g/mol
  • Structure : A cyclic secondary alcohol without unsaturated bonds.
  • Key Properties :
    • Higher boiling point (~161°C) due to hydrogen bonding and cyclic structure.
    • Classified as a Substance of Very High Concern (SVHC) under REACH regulations, with restrictions on use .
  • Applications : Industrial solvent and precursor to nylon production .

5-Methyl-5-hexen-2-ol (CAS 50551-88-7)

  • Molecular Formula : C₇H₁₄O
  • Molecular Weight : 114.19 g/mol
  • Structure : Branched analog of 5-hexen-2-ol with a methyl group at position 4.
  • Key Properties: Increased steric hindrance reduces reactivity compared to linear analogs. Limited safety data available; structural analogs suggest moderate toxicity .
  • Applications : Research interest in catalytic oxidation studies for diol synthesis .

2-Cyclohexen-1-ol (CAS 822-67-3)

  • Molecular Formula : C₆H₉OH
  • Molecular Weight : 98.14 g/mol
  • Structure : Cyclohexene ring with a hydroxyl group at position 1.
  • Key Properties: Lower boiling point (~170°C) compared to cyclohexanol due to reduced hydrogen bonding. Used in selective oxidation reactions to produce diols or ketones .
  • Safety : Classified as flammable (Flash Point: 72°C) with recommended PPE for handling .

Data Table: Comparative Analysis

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Boiling Point (°C) Applications
1-Cyclohexyl-5-hexen-2-ol* C₁₂H₂₂O 182.30 (calculated) Cyclohexyl, hydroxyl, alkene ~200–220 (estimated) Hypothetical: Synthesis intermediate
5-Hexen-2-ol C₆H₁₂O 100.16 Hydroxyl, alkene ~140–145 Organic synthesis
Cyclohexanol C₆H₁₁OH 100.16 Cyclic hydroxyl 161 Solvent, nylon precursor
2-Cyclohexen-1-ol C₆H₉OH 98.14 Cyclohexene, hydroxyl ~170 Catalytic oxidation studies
5-Methyl-5-hexen-2-ol C₇H₁₄O 114.19 Branched alkene, hydroxyl ~155–160 Diol synthesis research

*Note: Data for this compound is extrapolated from structural analogs due to lack of direct evidence.

Research Findings and Reactivity Trends

  • Hydrogen Bonding: Cyclohexanol exhibits stronger intermolecular forces than aliphatic analogs, affecting solubility and volatility .
  • Alkene Reactivity : The terminal double bond in 5-hexen-2-ol facilitates electrophilic additions, while the cyclohexyl group in this compound may stabilize carbocation intermediates in acid-catalyzed reactions .

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